Cas no 2091216-26-9 (2-Amino-1-(3-hydroxy-3-(trifluoromethyl)azetidin-1-yl)ethan-1-one)

2-Amino-1-(3-hydroxy-3-(trifluoromethyl)azetidin-1-yl)ethan-1-one structure
2091216-26-9 structure
Product name:2-Amino-1-(3-hydroxy-3-(trifluoromethyl)azetidin-1-yl)ethan-1-one
CAS No:2091216-26-9
MF:C6H9F3N2O2
MW:198.143071889877
CID:4773722

2-Amino-1-(3-hydroxy-3-(trifluoromethyl)azetidin-1-yl)ethan-1-one Chemical and Physical Properties

Names and Identifiers

    • 2-amino-1-(3-hydroxy-3-(trifluoromethyl)azetidin-1-yl)ethan-1-one
    • 2-Amino-1-(3-hydroxy-3-(trifluoromethyl)azetidin-1-yl)ethan-1-one
    • Inchi: 1S/C6H9F3N2O2/c7-6(8,9)5(13)2-11(3-5)4(12)1-10/h13H,1-3,10H2
    • InChI Key: VEILPSYITYFOJZ-UHFFFAOYSA-N
    • SMILES: FC(C1(CN(C(CN)=O)C1)O)(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 222
  • Topological Polar Surface Area: 66.6
  • XLogP3: -1.1

2-Amino-1-(3-hydroxy-3-(trifluoromethyl)azetidin-1-yl)ethan-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F1907-7240-0.5g
2-amino-1-(3-hydroxy-3-(trifluoromethyl)azetidin-1-yl)ethan-1-one
2091216-26-9 95%+
0.5g
$627.0 2023-09-07
TRC
A190356-100mg
2-amino-1-(3-hydroxy-3-(trifluoromethyl)azetidin-1-yl)ethan-1-one
2091216-26-9
100mg
$ 95.00 2022-04-27
Life Chemicals
F1907-7240-2.5g
2-amino-1-(3-hydroxy-3-(trifluoromethyl)azetidin-1-yl)ethan-1-one
2091216-26-9 95%+
2.5g
$1439.0 2023-09-07
Life Chemicals
F1907-7240-1g
2-amino-1-(3-hydroxy-3-(trifluoromethyl)azetidin-1-yl)ethan-1-one
2091216-26-9 95%+
1g
$660.0 2023-09-07
Life Chemicals
F1907-7240-0.25g
2-amino-1-(3-hydroxy-3-(trifluoromethyl)azetidin-1-yl)ethan-1-one
2091216-26-9 95%+
0.25g
$595.0 2023-09-07
TRC
A190356-500mg
2-amino-1-(3-hydroxy-3-(trifluoromethyl)azetidin-1-yl)ethan-1-one
2091216-26-9
500mg
$ 365.00 2022-04-27
Life Chemicals
F1907-7240-10g
2-amino-1-(3-hydroxy-3-(trifluoromethyl)azetidin-1-yl)ethan-1-one
2091216-26-9 95%+
10g
$3034.0 2023-09-07
Life Chemicals
F1907-7240-5g
2-amino-1-(3-hydroxy-3-(trifluoromethyl)azetidin-1-yl)ethan-1-one
2091216-26-9 95%+
5g
$2167.0 2023-09-07
TRC
A190356-1g
2-amino-1-(3-hydroxy-3-(trifluoromethyl)azetidin-1-yl)ethan-1-one
2091216-26-9
1g
$ 570.00 2022-04-27

Additional information on 2-Amino-1-(3-hydroxy-3-(trifluoromethyl)azetidin-1-yl)ethan-1-one

Introduction to 2-Amino-1-(3-hydroxy-3-(trifluoromethyl)azetidin-1-yl)ethan-1-one (CAS No. 2091216-26-9)

2-Amino-1-(3-hydroxy-3-(trifluoromethyl)azetidin-1-yl)ethan-1-one, identified by its CAS number 2091216-26-9, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, featuring a complex heterocyclic framework, has garnered attention due to its structural features and potential biological activities. The presence of both amino and hydroxyl functional groups, coupled with a trifluoromethyl substituent, suggests a high degree of reactivity and versatility in synthetic chemistry. Such structural motifs are frequently explored in the development of novel therapeutic agents, particularly those targeting intricate biological pathways.

The compound’s core structure consists of an azetidine ring, a six-membered saturated heterocycle with significant potential for conformational flexibility. This flexibility is further modulated by the trifluoromethyl group, a well-known pharmacophore that enhances metabolic stability and binding affinity in drug candidates. The hydroxyl group on the azetidine ring introduces polarity and hydrogen bonding capabilities, making it a valuable moiety for interactions with biological targets such as enzymes and receptors. The terminal ethan-1-one moiety provides a site for further functionalization, enabling the synthesis of more complex derivatives.

In recent years, there has been growing interest in azetidine derivatives as scaffolds for drug discovery. Their compact structure and ability to mimic larger cyclic compounds like piperidine make them attractive for designing small-molecule inhibitors. Specifically, modifications at the 3-position of the azetidine ring have been extensively studied, as this position allows for optimal spatial orientation relative to biological targets. The incorporation of a trifluoromethyl group at this position has been particularly effective in enhancing binding interactions, as evidenced by numerous crystallographic studies of drug-receptor complexes.

One of the most compelling aspects of 2-Amino-1-(3-hydroxy-3-(trifluoromethyl)azetidin-1-yl)ethan-1-one is its potential application in the development of antimicrobial agents. The combination of an amino group and a hydroxyl group creates conditions conducive to hydrogen bonding, which is critical for interactions with bacterial cell wall enzymes or viral proteases. Furthermore, the electron-withdrawing nature of the trifluoromethyl group can modulate the reactivity of nearby functional groups, allowing for precise tuning of biological activity. Preliminary computational studies suggest that this compound may exhibit inhibitory effects against certain resistant bacterial strains by disrupting essential metabolic pathways.

The synthesis of this compound presents an intriguing challenge due to its intricate architecture. Traditional approaches often involve multi-step sequences involving ring formation reactions such as aziridination followed by ring-closing metathesis or cyclocondensation. However, recent advances in catalytic methods have enabled more efficient routes to complex heterocycles like azetidines. For instance, transition-metal-catalyzed cross-coupling reactions have been employed to introduce the trifluoromethyl group with high selectivity and yield. These innovations not only streamline synthetic pathways but also open doors to exploring libraries of derivatives through combinatorial chemistry.

The pharmacological profile of 2-Amino-1-(3-hydroxy-3-(trifluoromethyl)azetidin-1-yl)ethan-1-one is still under investigation, but early data indicate promising activity in several disease models. In particular, its ability to interact with both protein targets and nucleic acids has sparked interest in its potential as an antiviral or anticancer agent. The hydroxyl group may facilitate interactions with carbohydrate moieties on viral envelopes or cell surface receptors, while the amino group could engage with basic residues in protein active sites. Additionally, the lipophilicity imparted by the trifluoromethyl substituent ensures adequate cell membrane penetration for intracellular targets.

In conclusion,2-Amino-1-(3-hydroxy-3-(trifluoromethyl)azetidin-1-yl)ethan-1-one (CAS No. 2091216-26-9) represents a structurally fascinating compound with significant untapped potential in medicinal chemistry. Its unique combination of functional groups and substituents positions it as a versatile scaffold for developing novel therapeutics against various diseases. As synthetic methodologies continue to evolve and computational tools become more sophisticated, researchers will undoubtedly uncover new applications for this molecule and its derivatives in addressing unmet medical needs.

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